molecular formula C12H13N2O9P B14714415 (5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate CAS No. 20457-77-6

(5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate

Cat. No.: B14714415
CAS No.: 20457-77-6
M. Wt: 360.21 g/mol
InChI Key: YGSBMHNLWFAGEE-UHFFFAOYSA-N
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Description

(5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate: is a complex organic compound that features both nitro and phosphinate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with a phosphinate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways involving nitro and phosphinate groups.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents due to their unique chemical properties. Research is ongoing to explore their efficacy in various medical applications.

Industry

In industry, this compound can be used in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, while the phosphinate group can act as a ligand, binding to metal ions and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate is unique due to its combination of nitro and phosphinate groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

20457-77-6

Molecular Formula

C12H13N2O9P

Molecular Weight

360.21 g/mol

IUPAC Name

(5-ethyl-5-nitro-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl) 4-nitrobenzoate

InChI

InChI=1S/C12H13N2O9P/c1-2-12(14(18)19)7-21-24(20,22-8-12)23-11(15)9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3

InChI Key

YGSBMHNLWFAGEE-UHFFFAOYSA-N

Canonical SMILES

CCC1(COP(=O)(OC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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